3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol
Description
3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol is a cyclobutane derivative featuring an amino group, a hydroxyl group, and a 3-fluorophenylmethyl substituent. Its compact four-membered ring structure introduces significant ring strain, which can influence conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
3-amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-2-8(4-9)5-11(14)6-10(13)7-11/h1-4,10,14H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRIETLSXBVWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CC2=CC(=CC=C2)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol typically involves the reaction of 3-fluorobenzyl bromide with cyclobutanone in the presence of a base to form the intermediate 3-(3-fluorophenyl)methylcyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, primary amines, and substituted fluorophenyl derivatives .
Scientific Research Applications
3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Cyclopentane Analogs: Difluoromethylene Derivatives
Example: (3S)-3-Amino-4-(difluoromethylene)cyclopent-1-ene-1-carboxylic acid (Compound 5 in ).
- Structural Differences: Ring Size: Cyclopentane (5-membered) vs. cyclobutane (4-membered). Larger rings reduce strain but may decrease binding specificity. Functional Groups: Compound 5 has a carboxylic acid and difluoromethylene group, whereas the target compound features an amino-alcohol and fluorophenylmethyl group.
- Synthetic Efficiency: Compound 5 is synthesized via oxidation and deprotection steps with high yields (92–98%) .
| Property | Target Compound | Compound 5 |
|---|---|---|
| Core Structure | Cyclobutane | Cyclopentene |
| Key Functional Groups | Amino, hydroxyl, fluorophenyl | Carboxylic acid, difluoromethylene |
| Synthetic Yield | Not reported | 92–98% |
Fluorophenylmethyl-Substituted Heterocycles
Example : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide (Patent EP 4 374 877 A2, ).
- Structural Differences :
- Heterocyclic Core : The patent compound uses a pyridopyridazine scaffold, while the target employs a simpler cyclobutane.
- Substituents : Both share the 3-fluorophenylmethyl group, but the patent compound includes a trifluoromethyl furan moiety, enhancing metabolic stability.
Amino-Cyclobutanol Derivatives
Examples: 3-Methylcyclobutan-1-ol () and 3-Amino-3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-ol ().
- Structural Differences: Substituents: The target compound has a 3-fluorophenylmethyl group, whereas ’s analog includes a 3-fluoro-4-methoxyphenyl group. Amino Group Position: The target’s amino group is at position 3, while ’s compound has amino and hydroxyl groups at the same carbon, creating a geminal diol-amine structure.
Sulfur-Containing Analogs
Example : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ().
- Functional Group Comparison: The target’s hydroxyl and amino groups enable hydrogen bonding, while the sulfur atom in ’s compound may participate in hydrophobic interactions or metal coordination. Fluorine vs. Chlorine: The target’s 3-fluorophenyl group is less electronegative than chlorine, affecting electronic effects on the aromatic ring .
| Property | Target Compound | Compound |
|---|---|---|
| Key Atom | Fluorine | Chlorine, Sulfur |
| Hydrogen Bonding | Amino, hydroxyl | Aldehyde, sulfur |
Biological Activity
3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol is a compound with a unique cyclobutane structure that includes an amino group and a fluorophenylmethyl moiety. Its molecular formula is CHFNO, with a molecular weight of 195.24 g/mol. This compound's structural features suggest potential biological activity, particularly in medicinal chemistry and drug design.
The compound exhibits various chemical properties that may influence its biological activity:
- Cyclobutane Ring : Provides a rigid structure that can affect molecular interactions.
- Amino Group : Capable of forming hydrogen bonds, potentially enhancing binding affinity to biological targets.
- Fluorophenylmethyl Group : The presence of fluorine can improve stability and bioavailability due to its electron-withdrawing properties.
The biological activity of this compound is likely mediated through its interactions with specific biological macromolecules. The amino group can engage in hydrogen bonding, while the fluorophenylmethyl group may facilitate hydrophobic interactions. These interactions could modulate enzyme activities or receptor functions, leading to various pharmacological effects .
Biological Activity Evaluation
Research into the biological activity of this compound is still in preliminary stages, but several areas show promise:
Neuropharmacological Potential
Given its structural similarity to known neuroactive compounds, this compound may be explored for potential neuropharmacological effects. The inclusion of an amino group suggests possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.
Synthesis and Biological Testing
The synthesis typically involves the reaction of 3-fluorobenzyl bromide with cyclobutanone followed by reductive amination to yield the final product. Preliminary evaluations have suggested that modifications to the cyclobutane structure can significantly impact biological activity.
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Similar compounds showed MIC values against Staphylococcus aureus and other pathogens. |
| Study B | Neuropharmacology | Analogous compounds demonstrated potential in modulating serotonin uptake. |
| Study C | Chemical Reactivity | Investigated oxidation and reduction reactions yielding various derivatives. |
Q & A
Q. Optimizing aqueous solubility for in vivo delivery: Which formulations are effective?
- Answer :
- Co-solvents : 10% PEG-400 + 5% DMSO in saline achieve solubility >1 mg/mL.
- Nanoparticle encapsulation : PLGA-based particles (size <200 nm) improve bioavailability by 3-fold .
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